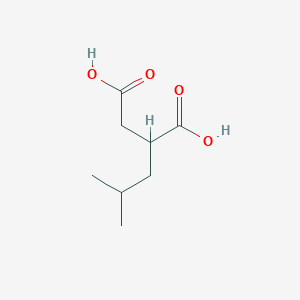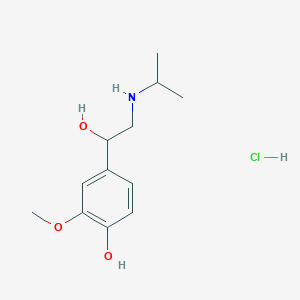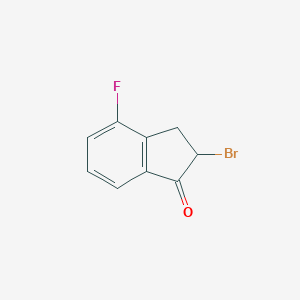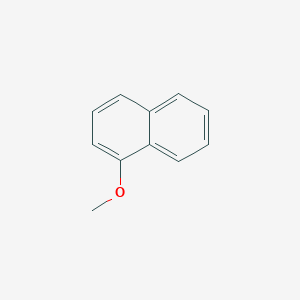
1-Methoxynaphthalin
Übersicht
Beschreibung
1-Methoxynaphthalin, auch bekannt als Methyl-1-Naphthylether, ist eine organische Verbindung mit der Summenformel C₁₁H₁₀O. Es ist ein Derivat von Naphthalin, bei dem eine Methoxygruppe an das erste Kohlenstoffatom des Naphthalinrings gebunden ist. Diese Verbindung ist eine klare, hellgelbe bis braune Flüssigkeit und ist bekannt für ihre Verwendung in verschiedenen chemischen Reaktionen und industriellen Anwendungen .
Wissenschaftliche Forschungsanwendungen
1-Methoxynaphthalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Es wird verwendet, um die Peroxygenaseaktivität von Cytochrom c Peroxidase zu untersuchen.
Medizin: Es wird bei der Synthese von Verbindungen mit potenziellen medizinischen Eigenschaften verwendet.
Industrie: Es wird bei der Herstellung von Farbstoffen, Duftstoffen und anderen Industriechemikalien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. So kann es beispielsweise in biologischen Systemen als Substrat für Enzyme wie Cytochrom c Peroxidase wirken, was zur Bildung von reaktiven Sauerstoffspezies führt. Diese reaktiven Spezies können dann an verschiedenen biochemischen Reaktionen teilnehmen, einschließlich der Oxidation anderer Substrate .
Ähnliche Verbindungen:
2-Methoxynaphthalin: Ein Isomer von this compound mit der Methoxygruppe am zweiten Kohlenstoffatom.
1-Naphthol: Die Stammverbindung von this compound, mit einer Hydroxylgruppe anstelle einer Methoxygruppe.
1-Methylnaphthalin: Eine reduzierte Form von this compound mit einer Methylgruppe anstelle einer Methoxygruppe
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen und es in verschiedenen wissenschaftlichen und industriellen Anwendungen nützlich macht. Seine Methoxygruppe verleiht ihm im Vergleich zu seinen Isomeren und verwandten Verbindungen eine unterschiedliche Reaktivität .
Wirkmechanismus
Target of Action
The primary target of 1-Methoxynaphthalene is cytochrome c peroxidase (CcP) . CcP is an enzyme that plays a crucial role in the electron transport chain, a series of chemical reactions that generate energy through the oxidation of molecules derived from carbohydrates and fats.
Mode of Action
1-Methoxynaphthalene interacts with its target, CcP, by serving as a substrate for the enzyme . The interaction between 1-Methoxynaphthalene and CcP leads to the activation of the enzyme, which then catalyzes the oxidation of the substrate.
Biochemical Pathways
The interaction of 1-Methoxynaphthalene with CcP affects the electron transport chain, a critical biochemical pathway in cellular respiration . The activation of CcP leads to the oxidation of 1-Methoxynaphthalene, which contributes to the generation of ATP, the primary energy currency of the cell.
Result of Action
The result of 1-Methoxynaphthalene’s action is the activation of CcP, leading to the production of ATP . This provides energy for various cellular processes, contributing to the overall functioning of the cell.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Methoxynaphthalin kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 1-Naphthol mit Dimethylsulfat in Gegenwart einer Base wie Natriumhydroxid. Diese Reaktion erfolgt typischerweise unter Rückflussbedingungen .
Industrielle Herstellungsverfahren: Ein alternatives industrielles Verfahren beinhaltet das Lösen von 1-Naphthol in einer verdünnten Alkalilösung, das Hinzufügen einer kleinen Menge eines Phasentransferkatalysators und anschließendem langsamen Hinzufügen von Dimethylcarbonat. Die Reaktionsmischung wird auf 60-85°C erhitzt und für 3-6 Stunden gehalten. Das Produkt wird dann durch Vakuumdestillation isoliert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Methoxynaphthalin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu 1-Naphthochinon oxidiert werden.
Reduktion: Es kann zu 1-Methylnaphthalin reduziert werden.
Substitution: Es kann elektrophile Substitutionsreaktionen wie Nitrierung und Sulfonierung eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Katalysators.
Substitution: Reagenzien wie Salpetersäure für die Nitrierung und Schwefelsäure für die Sulfonierung werden häufig verwendet.
Hauptprodukte:
Oxidation: 1-Naphthochinon
Reduktion: 1-Methylnaphthalin
Substitution: Nitro-1-Methoxynaphthalin, Sulfo-1-Methoxynaphthalin.
Vergleich Mit ähnlichen Verbindungen
2-Methoxynaphthalene: An isomer of 1-methoxynaphthalene with the methoxy group attached to the second carbon atom.
1-Naphthol: The parent compound of 1-methoxynaphthalene, with a hydroxyl group instead of a methoxy group.
1-Methylnaphthalene: A reduced form of 1-methoxynaphthalene with a methyl group instead of a methoxy group
Uniqueness: 1-Methoxynaphthalene is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific and industrial applications. Its methoxy group provides distinct reactivity compared to its isomers and related compounds .
Eigenschaften
IUPAC Name |
1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMUGNMMFTYOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062263 | |
| Record name | 1-Methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-69-5 | |
| Record name | 1-Methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHOXYNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHOXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2EOL57LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-methoxynaphthalene is C11H10O, and its molecular weight is 158.20 g/mol.
ANone: 1-Methoxynaphthalene exhibits characteristic peaks in various spectroscopic techniques. In FTIR and FT-Raman spectra, characteristic vibrational modes are observed, aiding in structural analysis. [] 13C NMR spectroscopy provides detailed information about the carbon framework, allowing for complete signal assignment and analysis of substituent effects on chemical shifts. [] UV laser spectroscopy studies have revealed two rotational isomers of 1-methoxynaphthalene, the more stable trans planar conformation and a higher-energy conformer with a perpendicular methoxy group. []
ANone: The methoxy group, being electron-donating, increases the electron density of the naphthalene ring, particularly at the ortho and para positions. This enhanced electron density influences the reactivity of 1-methoxynaphthalene in various reactions, such as electrophilic aromatic substitution and reactions with electrophiles. [, ] For example, bromination of 1-methoxynaphthalene using a non-heme-type bromoperoxidase from Corallina pilulifera resulted in the formation of 1-methoxy-4-bromonaphthalene, highlighting the directing influence of the methoxy group. []
ANone: The photochemical reaction of 1-methoxynaphthalene with tetranitromethane involves the formation of a triad of species: the aromatic radical cation, trinitromethanide ion, and nitrogen dioxide. [, ] The reaction pathway is significantly affected by the solvent. In polar solvents like methanol and acetonitrile, electron transfer leads to aromatic substitution products. In contrast, in nonpolar solvents like benzene, an exciplex-mediated [2+2] cycloaddition occurs, followed by photoinduced rearrangement. []
ANone: 1-Methoxynaphthalene undergoes direct manganation with the synergic base sodium monoalkyl-bisamidomanganate [(tmeda)Na(tmp)(CH2SiMe3)Mn(tmp)] (1). [] This reaction produces the ortho-manganated naphthyl product [(tmeda)Na(tmp){2-(1-MeOC10H6)}Mn(CH2SiMe3)] (4) in 65% yield. The crystal structure of 4 reveals an interesting 5,6,7,8-tetrahydrophenanthrene-like metallacyclic motif due to the interaction between sodium and the methoxy substituent. []
ANone: 1-Methoxynaphthalene can act as an electron-transfer photosensitizer in organic reactions. For instance, it facilitates the reductive cycloreversion of oxetanes through photoinduced electron transfer. [] Specifically, it enables the cleavage of the bicyclic oxetanes formed from the photocycloaddition of aromatic aldehydes to 2,3-dihydrofuran. This process, termed "photo-photo metathesis," highlights the versatility of 1-methoxynaphthalene in influencing both cycloaddition and cycloreversion through photochemical pathways. []
ANone: 1-Methoxynaphthalene has been successfully employed as a non-halogenated solvent additive in the fabrication of polymer solar cells using PTNT as a donor and PC71BM as an acceptor material. [] Devices processed from o-xylene/1-methoxynaphthalene blends exhibit a notable improvement in power conversion efficiency compared to those processed with halogenated solvent additives like DIO and CN, reaching efficiencies of over 6%. []
ANone: The biotransformation of 1-methoxynaphthalene by Streptomyces lividans cells expressing a marine bacterial phenanthrene dioxygenase gene cluster (phdABCD) leads to the formation of 8-methoxy-2-naphthol and 8-methoxy-1,2-dihydro-1,2-naphthalenediol. [] This biotransformation pathway highlights the potential of microbial systems in the degradation and detoxification of aromatic compounds like 1-methoxynaphthalene.
ANone: Various analytical techniques are used to characterize and study 1-methoxynaphthalene. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the molecule. [, , ]
- Infrared (IR) and Raman Spectroscopy: Reveals vibrational modes and functional group analysis. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes electronic transitions and conjugation. [, , , , ]
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. []
- High Performance Liquid Chromatography (HPLC): Separates and quantifies 1-methoxynaphthalene in mixtures. []
- Laser Flash Photolysis (LFP): Studies transient species and reaction kinetics in photochemical reactions. []
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Detects and characterizes radical species formed in photochemical reactions. []
ANone: Beyond the aforementioned areas, research on 1-methoxynaphthalene extends to:
- Excimer Formation: Studies have investigated the formation of excimers (excited dimers) in jet-cooled clusters and dimers of 1-methoxynaphthalene, providing insights into its excited-state dynamics and intermolecular interactions. [, ]
- Photochemical Reactions with Other Substrates: The photochemical reactivity of 1-methoxynaphthalene has been explored with various substrates beyond tetranitromethane, including acrylonitrile, revealing interesting cycloaddition and rearrangement pathways. []
- Synthesis of Complex Molecules: 1-Methoxynaphthalene serves as a building block in organic synthesis. For instance, it has been used in the synthesis of 4-(1-adamantyl)-1-methoxynaphthalene, showcasing its utility in constructing more complex molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
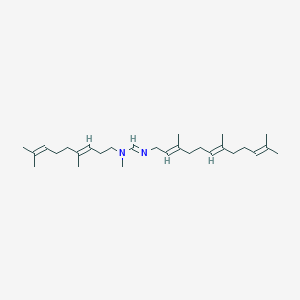
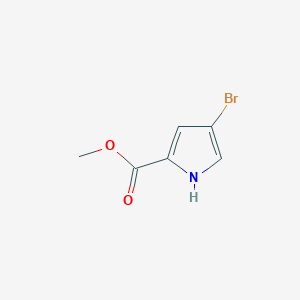
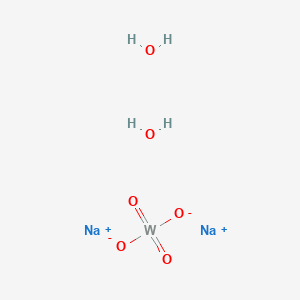
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)
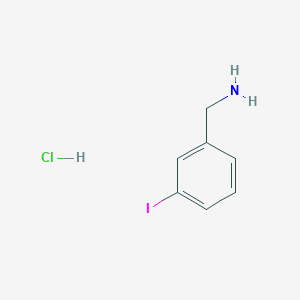

![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
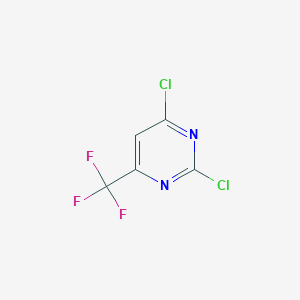
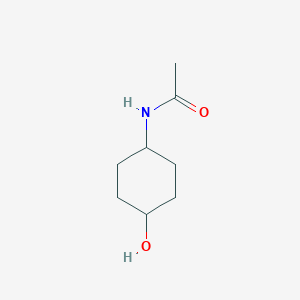
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)
